Cas no 1251262-83-5 ([4-(4-Chlorophenoxy)pyridin-2-yl]methanamine)
![[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/1251262-83-5x500.png)
[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine 化学的及び物理的性質
名前と識別子
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- [4-(4-chlorophenoxy)pyridin-2-yl]methanamine
- (4-(4-Chlorophenoxy)pyridin-2-yl)methanamine
- Z971123054
- [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine
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- インチ: 1S/C12H11ClN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2
- InChIKey: DAYYJLJSQCXKOH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)OC1C=CN=C(CN)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 207
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 48.1
[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-76381-0.5g |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
1251262-83-5 | 93.0% | 0.5g |
$353.0 | 2025-02-20 | |
Enamine | EN300-76381-1.0g |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
1251262-83-5 | 93.0% | 1.0g |
$470.0 | 2025-02-20 | |
Enamine | EN300-76381-0.25g |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
1251262-83-5 | 93.0% | 0.25g |
$188.0 | 2025-02-20 | |
1PlusChem | 1P01AIHN-10g |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
1251262-83-5 | 93% | 10g |
$2564.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331625-500mg |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
1251262-83-5 | 98% | 500mg |
¥7620.00 | 2024-08-09 | |
Enamine | EN300-76381-0.05g |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
1251262-83-5 | 93.0% | 0.05g |
$88.0 | 2025-02-20 | |
Enamine | EN300-76381-0.1g |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
1251262-83-5 | 93.0% | 0.1g |
$132.0 | 2025-02-20 | |
1PlusChem | 1P01AIHN-1g |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
1251262-83-5 | 93% | 1g |
$643.00 | 2024-07-09 | |
1PlusChem | 1P01AIHN-250mg |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
1251262-83-5 | 93% | 250mg |
$286.00 | 2024-07-09 | |
1PlusChem | 1P01AIHN-5g |
[4-(4-chlorophenoxy)pyridin-2-yl]methanamine |
1251262-83-5 | 93% | 5g |
$1748.00 | 2023-12-25 |
[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine 関連文献
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
[4-(4-Chlorophenoxy)pyridin-2-yl]methanamineに関する追加情報
[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine (CAS No. 1251262-83-5): A Comprehensive Overview
[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine, identified by the CAS registry number 1251262-83-5, is a chemically synthesized compound that has garnered significant attention in recent scientific research. This compound belongs to the class of aromatic amines, characterized by its unique structure that combines a pyridine ring with a chlorophenoxy group and an amine substituent. The molecule's structure, which includes a pyridine moiety at the core, is pivotal in determining its chemical reactivity and biological activity.
The synthesis of [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine involves a multi-step process that typically begins with the preparation of the pyridine derivative. Researchers have explored various methodologies, including nucleophilic aromatic substitution and coupling reactions, to achieve high yields and purity. Recent advancements in catalytic systems and green chemistry have further optimized these synthetic pathways, making the production of this compound more efficient and environmentally friendly.
One of the most notable applications of [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine lies in its potential as a precursor for more complex molecules with pharmacological relevance. For instance, studies have demonstrated its utility in the development of novel drug candidates targeting various therapeutic areas, such as oncology and neurodegenerative diseases. The compound's ability to act as a building block for bioactive molecules underscores its importance in medicinal chemistry.
Recent research has also focused on the biological activity of [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine. Preclinical studies have shown that this compound exhibits moderate to high potency in inhibiting key enzymes involved in cellular signaling pathways. For example, it has been reported to modulate the activity of protein kinase A (PKA), a critical regulator of cellular processes such as proliferation and differentiation.
In addition to its pharmacological applications, [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine has been investigated for its role in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices.
The structural versatility of [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine also lends itself to applications in agrochemicals. Researchers have explored its potential as an herbicide or fungicide, leveraging its ability to disrupt key biochemical pathways in target organisms while minimizing adverse effects on non-target species.
From an environmental perspective, understanding the fate and transport of [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine is crucial for assessing its potential ecological risks. Studies have shown that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic and terrestrial ecosystems.
In conclusion, [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine (CAS No. 1251262-83) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and biological insights, positions it as a valuable tool for future research and development efforts.
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